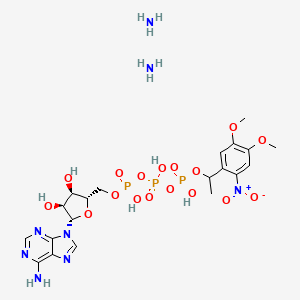
DMNPE-caged ATP diammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMNPE-caged ATP; quantum yield is 0.07.
Applications De Recherche Scientifique
Enhancing Oocyte Development
Research by Xue et al. (2004) found that DMNPE-caged ATP improves blastocyst development and cell numbers in parthenogenetic embryos. This indicates its potential in enhancing the developmental competence of bovine and human oocytes, particularly in the context of in vitro fertilization and somatic cell nuclear transfer (Xue et al., 2004).
Effects on ATP-Regulated K(+)-Channels
Ammälä et al. (1991) studied the impact of DMNPE-caged ATP-analogue on ATP-regulated K(+)-channels in mouse pancreatic beta-cells. This research provides insights into the potential application of DMNPE-caged ATP in understanding and manipulating cellular ion channels, which are crucial in various physiological processes (Ammälä et al., 1991).
Potential in Bionanodevices
Wu et al. (2005) discussed the potential of caged ATP, including DMNPE-caged ATP, as a fuel source for micro- and nanodevices. This application is particularly relevant in the fields of remote biosensing and nanomedicine, where efficient energy conversion is essential (Wu et al., 2005).
Light-Induced Gene Expression
Monroe et al. (1999) utilized DMNPE to inactivate and subsequently activate plasmid expression through light induction. This technique allows for precise control over the timing and location of genetic material expression, which is invaluable in gene therapy and biological research (Monroe et al., 1999).
Controlling DNA Hybridization
Ghosn et al. (2005) explored the use of DMNPE for controlling DNA hybridization. This application is significant for regulating hybridization-based DNA bioactivity, potentially useful in genetic engineering and molecular biology (Ghosn et al., 2005).
Developing Photolabile Chelators
Ellis‐Davies and Barsotti (2006) characterized several photolabile chelators, including DMNPE derivatives, for caging Ca(2+). This research contributes to the development of more efficient methods for studying calcium signaling in cells (Ellis‐Davies and Barsotti, 2006).
Remote Control of Cell Differentiation
Li et al. (2017) discussed using DMNPE/siRNA in combination with up-conversion nanoparticles for remote control of stem cell differentiation and real-time monitoring. This innovative approach could revolutionize stem cell research and therapy (Li et al., 2017).
Propriétés
Formule moléculaire |
C20H27N6O17P3.2NH3 |
|---|---|
Poids moléculaire |
750.44 |
Nom IUPAC |
[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(4,5-dimethoxy-2-nitrophenyl)ethoxy-hydroxyphosphoryl] hydrogen phosphate;azane |
InChI |
InChI=1S/C20H27N6O17P3.2H3N/c1-9(10-4-12(37-2)13(38-3)5-11(10)26(29)30)41-45(33,34)43-46(35,36)42-44(31,32)39-6-14-16(27)17(28)20(40-14)25-8-24-15-18(21)22-7-23-19(15)25;;/h4-5,7-9,14,16-17,20,27-28H,6H2,1-3H3,(H,31,32)(H,33,34)(H,35,36)(H2,21,22,23);2*1H3/t9?,14-,16-,17-,20-;;/m0../s1 |
SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.N.N |
Synonymes |
Adenosine 5/'-triphosphate P |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




